Broussoflavonol B

概要

説明

Broussoflavonol B is a flavonoid compound isolated from the stem bark of Broussonetia kazinoki Siebold, a species belonging to the Moraceae family . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities .

準備方法

Synthetic Routes and Reaction Conditions

Broussoflavonol B can be isolated from natural sources such as the stem bark of Broussonetia kazinoki Siebold. The isolation process typically involves extraction with organic solvents followed by chromatographic techniques . For instance, preparative high-performance liquid chromatography (HPLC) is often employed to purify this compound from crude extracts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

化学反応の分析

Types of Reactions

Broussoflavonol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .

科学的研究の応用

Anticancer Properties

1. Breast Cancer Treatment

Broussoflavonol B has demonstrated significant anti-cancer activity against estrogen receptor-negative (ER-negative) breast cancer. Research indicates that it inhibits the growth of breast cancer stem-like cells, which are often resistant to conventional therapies. In studies, this compound was found to:

- Exhibit potent growth inhibition of SK-BR-3 cells (ER-negative breast cancer) at sub-micromolar concentrations.

- Induce differentiation of these stem-like cells, thereby reducing their population .

- Down-regulate key receptors such as HER2 and ER-α36, which are associated with aggressive breast cancer phenotypes .

2. Pancreatic Cancer Activity

Recent studies have also focused on the effects of this compound on pancreatic cancer cells (PANC-1). The findings suggest that:

- The compound reduces cell proliferation and induces cell cycle arrest at the G0/G1 phase.

- It inhibits cell migration and invasion by down-regulating FoxM1, a transcription factor involved in tumor progression .

- The mechanism involves the inactivation of the ERK/c-Myc/FoxM1 signaling pathway, suggesting potential as a novel chemotherapeutic agent for pancreatic cancer .

Comparative Efficacy

The following table summarizes the efficacy of this compound against different cancer types compared to other known treatments:

| Cancer Type | Compound | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| Breast Cancer | This compound | Growth inhibition, differentiation induction | 0.90 - 2.00 |

| Pancreatic Cancer | This compound | Cell cycle arrest, signaling pathway modulation | 0 - 100 |

| Breast Cancer | Tamoxifen | Estrogen receptor modulation | ~1.00 |

Case Studies

Case Study 1: Breast Cancer Stem Cells

In a controlled study involving SK-BR-3 cells treated with varying concentrations of this compound, researchers observed a significant reduction in ALDH1-positive breast cancer stem-like cells after treatment with 1 μM and 5 μM concentrations. This suggests that this compound could serve as an effective agent for targeting resistant cancer stem cells in ER-negative breast cancer patients .

Case Study 2: Pancreatic Cancer Cell Line PANC-1

A study investigating the effect of this compound on PANC-1 cells found that treatment led to a marked decrease in cell proliferation and migration. The compound was shown to down-regulate FoxM1 expression and its downstream targets, indicating its potential as a therapeutic agent for pancreatic cancer through modulation of critical oncogenic pathways .

作用機序

Broussoflavonol B exerts its effects through various molecular targets and pathways:

Anti-Cancer Activity: It downregulates the expression of the transcription factor forkhead box M1 (FoxM1), which is involved in cell proliferation and cancer progression.

Anti-Inflammatory Activity: This compound inhibits the activation of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are key regulators of inflammatory responses.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

類似化合物との比較

Broussoflavonol B is part of a broader class of flavonoids, which includes compounds like quercetin, kaempferol, and luteolin . Compared to these similar compounds, this compound is unique due to its specific molecular structure, which includes prenyl groups that enhance its bioactivity . This structural uniqueness contributes to its potent anti-cancer and anti-inflammatory properties, distinguishing it from other flavonoids .

List of Similar Compounds

- Quercetin

- Kaempferol

- Luteolin

- Icaritin

- Casticin

- Pomiferin

- Morusin

- Baicalein

- Ugonin

- Wogonin

This compound’s distinct structure and potent bioactivities make it a valuable compound for further research and potential therapeutic applications.

生物活性

Broussoflavonol B (BF-B), a prenylated flavonoid derived from the bark of Broussonetia species, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of BF-B's biological activity, with a focus on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily isolated from Broussonetia kazinoki and Broussonetia papyrifera. It belongs to a class of compounds known for their antioxidant and anti-inflammatory properties. Recent studies have highlighted its significant effects on various cancer cell lines, showcasing its potential as an anticancer agent.

1. Breast Cancer Inhibition

BF-B has demonstrated potent inhibitory effects on estrogen receptor (ER)-negative breast cancer cells, particularly SK-BR-3 and MDA-MB-231 cell lines. Research indicates that BF-B induces differentiation in breast cancer stem-like cells and reduces the population of ALDH1-positive cells, which are resistant to conventional therapies like tamoxifen . The compound operates through several mechanisms:

- Cell Cycle Arrest : BF-B induces G0/G1 and G2/M phase arrest in breast cancer cells, leading to reduced cell proliferation. The IC50 value for MDA-MB-231 cells was reported at approximately 20 µM .

- Differentiation Induction : Treatment with BF-B increased markers associated with luminal epithelial differentiation (CK18) while modestly enhancing myoepithelial markers (CD10) .

- Downregulation of ER-α36 : BF-B reduces the expression of ER-α36, a variant linked to aggressive breast cancer phenotypes .

2. Pancreatic Cancer Activity

BF-B has also been investigated for its effects on pancreatic cancer, particularly on PANC-1 cells. Key findings include:

- Cell Viability Reduction : BF-B significantly inhibited PANC-1 cell viability with an IC50 of 11.2 µM after three days of treatment .

- Mechanism of Action : The compound downregulates FoxM1 expression, which is crucial for cell cycle regulation and cancer progression. This downregulation leads to decreased expression of cyclins D1 and B1, contributing to G0/G1 phase arrest .

- Inhibition of Migration and Invasion : BF-B suppresses the migration and invasion capabilities of pancreatic cancer cells by inhibiting the ERK/c-Myc signaling pathway .

The biological activity of BF-B can be attributed to several molecular pathways:

- ERK Pathway Inhibition : BF-B reduces phosphorylation of ERK½ and downstream targets like c-Myc, leading to decreased cell proliferation and increased apoptosis in cancer cells .

- Antioxidant Properties : Beyond its anticancer effects, BF-B exhibits antioxidant activity that may contribute to its overall therapeutic potential by reducing oxidative stress within cells .

Table 1: Summary of Biological Activities

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | SK-BR-3 | 20 | Cell cycle arrest; differentiation induction |

| Breast Cancer | MDA-MB-231 | 20 | Downregulation of ER-α36 |

| Pancreatic Cancer | PANC-1 | 11.2 | FoxM1 downregulation; ERK pathway inhibition |

特性

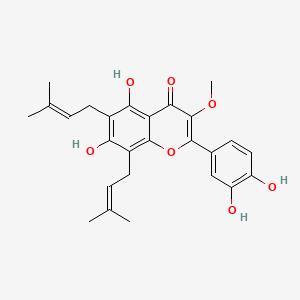

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVKAWWZXXTJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60243991 | |

| Record name | Broussoflavanol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99217-70-6 | |

| Record name | Broussoflavanol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Broussoflavanol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。